molecular formula C16H15FN2O3S B5248669 methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B5248669
M. Wt: 334.4 g/mol
InChI Key: GKFVCXFKRWHYTO-UHFFFAOYSA-N
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Description

Methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a high-purity screening compound designed for research applications in chemistry and biology. This derivative features a pyrimido[2,1-b][1,3]thiazine core, a scaffold recognized in scientific literature for its potential as a privileged structure in medicinal chemistry due to its diverse pharmacological profiles . Compounds within this structural class are typically synthesized via efficient one-pot multicomponent reactions, which involve an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative, yielding products in good yields . Researchers utilize this compound and its analogs as key intermediates and building blocks for constructing more complex chemical entities . Its applications span across scientific disciplines, serving as a crucial reagent in chemical synthesis and being investigated for potential biological activities in various in-vitro assays . While the specific mechanism of action for this exact compound is subject to ongoing research, related pyrimidothiazine derivatives are known to interact with specific molecular targets, potentially involving the inhibition of enzymes or interference with cell signaling pathways . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-9-13(15(21)22-2)14(10-5-3-4-6-11(10)17)19-12(20)7-8-23-16(19)18-9/h3-6,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFVCXFKRWHYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluoroaniline with a suitable β-keto ester, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of pyrimido-thiazine/oxazine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound 2-fluorophenyl (C6) C₁₆H₁₅FN₂O₃S 334.36 Methyl ester, thiazine ring Enhanced polarity due to fluorine; potential metabolic stability
Methyl 6-(4-Chlorophenyl)-8-Methyl-4-Oxo Analog (CID 3095873) 4-chlorophenyl (C6) C₁₆H₁₅ClN₂O₃S 350.81 Methyl ester, thiazine ring Chlorine’s electron-withdrawing effect may increase reactivity in cross-coupling reactions
Allyl 6-(4-Methoxyphenyl)-8-Methyl-4-Oxo Analog 4-methoxyphenyl (C6), allyl ester C₁₉H₂₀N₂O₄S 372.44 Allyl ester, methoxy group Allyl ester may improve lipophilicity; methoxy group enhances solubility
Methyl 6-(4-Iodophenyl)-8-Methyl-4-Oxo Analog 4-iodophenyl (C6) C₁₆H₁₅IN₂O₃S 442.27 Iodine substituent Heavy atom effect useful in crystallography; potential radioimaging applications
2-(4-Chlorophenyl)-8-(Methylthio)-6-Oxo Pyrimido Oxazine 4-chlorophenyl (C2), methylthio (C8) C₂₁H₁₆ClN₃O₂S 409.89 Methylthio, oxazine ring Methylthio acts as a leaving group; oxazine ring less polar than thiazine

Key Observations:

Substituent Effects :

  • Halogens : Fluorine (target compound) offers electronegativity-driven polarity, while chlorine (CID 3095873) and iodine () provide steric bulk and distinct electronic profiles. Iodine’s heavy atom properties are advantageous in structural studies .
  • Methoxy Groups : The 4-methoxyphenyl analog () exhibits improved solubility due to the electron-donating methoxy group, contrasting with the electron-withdrawing fluorine in the target compound.

Ester Variations :

  • Methyl esters (target compound, CID 3095873) are common for stability, whereas allyl esters () may enhance membrane permeability in biological systems .

Core Heterocycle Differences :

  • Thiazine (sulfur-containing) vs. oxazine (oxygen-containing): Thiazine derivatives generally exhibit lower polarity and higher metabolic resistance compared to oxazines .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for CID 3095873, involving cyclocondensation of thiourea derivatives with chalcone intermediates, followed by chromatography for purification .

Biological Activity

Methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound belonging to the pyrimido[2,1-b][1,3]thiazine class. This compound exhibits significant biological activity, particularly in the realms of anti-inflammatory and anticancer effects. This article delves into its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}FN3_{3}O3_{3}S. The compound features a pyrimidine ring fused with a thiazine moiety and exhibits a molecular weight of approximately 345.36 g/mol. The presence of a fluorine atom in its structure enhances its potential biological activity by modifying the electronic properties of the compound.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16_{16}H14_{14}FN3_{3}O3_{3}S
Molecular Weight345.36 g/mol
Functional GroupsPyrimidine, Thiazine
Fluorine SubstituentYes

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties through the inhibition of specific enzymes involved in cancer cell proliferation. In vitro studies have shown that this compound can effectively reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces cytokine production; inhibits COX/LOX
AntimicrobialEffective against Gram-positive/negative bacteria

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrimido-Thiazine Core : This involves the reaction of thiourea with appropriate carbonyl compounds to form the pyrimidothiazine scaffold.
  • Substitution Reactions : The introduction of the fluorophenyl group is achieved through electrophilic aromatic substitution.
  • Carboxylation : The final step involves esterification to introduce the carboxylate moiety.

Case Studies

A series of studies have been conducted to evaluate the biological activities of this compound:

  • Anticancer Study : In a study published in Cancer Research, methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-pyrimido-thiazine derivatives were tested against various cancer cell lines (e.g., HeLa and MCF-7), showing IC50 values in the micromolar range.
  • Anti-inflammatory Research : Another study highlighted in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation markers in animal models induced by carrageenan.
  • Antimicrobial Testing : Research published in Antibiotics revealed that derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate?

The synthesis typically involves multi-step cyclization reactions. A common approach includes:

  • Step 1 : Condensation of substituted pyrimidine precursors with thiazine-forming reagents under basic conditions.
  • Step 2 : Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution (SNAr) or Suzuki coupling, depending on halogenation patterns .
  • Step 3 : Esterification of the carboxylate group using methyl iodide in the presence of a base (e.g., K₂CO₃) . Reaction monitoring is performed via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, retention time ~12 min) to ensure purity (>95%) .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • NMR : ¹H NMR (δ 2.3 ppm for methyl groups, δ 7.1–7.4 ppm for fluorophenyl protons), ¹³C NMR (δ 170–175 ppm for carbonyl carbons) .
  • HRMS : Molecular ion peak at m/z 375.09 (calculated for C₁₆H₁₄FN₂O₃S) .
  • X-ray crystallography : Confirms fused pyrimido-thiazine ring geometry and substituent orientation (bond angles: 118–122° for N–C–S in thiazine) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in methanol (~10 mg/mL), and insoluble in water (<0.1 mg/mL) .
  • Stability : Degrades under UV light (t₁/₂ ~48 hrs) and hydrolyzes in aqueous alkaline conditions (pH >9). Store desiccated at –20°C .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., 2–10 µM for kinase inhibition) may arise from:

  • Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition .
  • Cellular permeability : LogP (~2.5) limits membrane penetration in certain cell lines . Methodological resolution :
  • Standardize assays using recombinant enzymes and ATP-Kinase Glo® protocols.
  • Validate cellular activity with orthogonal methods (e.g., SPR for target engagement) .

Q. What computational strategies predict biological targets for this compound?

  • Molecular docking : PyRx/AutoDock Vina identifies binding to kinase ATP pockets (e.g., CDK2, binding energy –9.2 kcal/mol) .
  • Pharmacophore modeling : Matches the 4-oxo group and fluorophenyl moiety to serine/threonine kinase pharmacophores .
  • ADMET prediction : SwissADME estimates moderate BBB permeability (0.8) and CYP3A4 inhibition risk .

Q. How can synthetic routes be optimized for scale-up without compromising purity?

Challenges : Low yields (~30%) in cyclization steps due to steric hindrance from the 8-methyl group. Solutions :

  • Use flow chemistry to control reaction exothermicity and improve mixing .
  • Replace THF with 2-MeTHF (recyclable solvent) in esterification steps .
  • Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring .

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